molecular formula C22H25N3O5 B4200822 2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B4200822
M. Wt: 411.5 g/mol
InChI Key: NQDQRALQWKHVAH-UHFFFAOYSA-N
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Description

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. Common methods include the reaction of 2,4,5-trimethoxybenzoic acid with isopropylamine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the oxadiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-14(2)25(13-20-23-21(24-30-20)15-9-7-6-8-10-15)22(26)16-11-18(28-4)19(29-5)12-17(16)27-3/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDQRALQWKHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

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